ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate
Description
Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate: is a chemical compound with the molecular formula C11H21N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Properties
IUPAC Name |
ethyl 4-(propylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-3-5-12-10(15)13-6-8-14(9-7-13)11(16)17-4-2/h3-9H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNZCKQMSAUAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Piperazine Derivatives
Nucleophilic substitution remains a cornerstone for introducing functional groups to the piperazine ring. In a representative protocol, piperazine undergoes sequential protection and functionalization. For instance, tert-butyl piperazine-1-carboxylate serves as a protected intermediate, enabling selective modification at the secondary amine. Reaction with ethyl chloroformate in dichloromethane at 0–5°C installs the ethyl carboxylate group, followed by deprotection and coupling with propyl isocyanate to yield the target compound.
Key variables influencing yield include solvent polarity, temperature control, and stoichiometric ratios. Ambeed’s data reveal that analogous substitutions using 5-chloro-2-nitropyridine with tert-butyl piperazine-1-carboxylate under microwave irradiation (100–110°C, DMSO) achieve 63.8% yield. Adapting this to ethyl 4-chloropiperazinecarboxylate could streamline the synthesis.
Table 1: Nucleophilic Substitution Parameters
| Reactant | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Ethyl chloroformate | DCM | None | 0–5 | 68 |
| Propyl isocyanate | THF | Triethylamine | 25 | 72 |
| 4-Chloropiperazine | DMF | K2CO3 | 110 | 48 |
Reductive Amination Approach
Reductive amination offers a versatile pathway for installing the N-propylcarbamoyl moiety. A two-step sequence involves condensing piperazine with propionaldehyde to form an imine intermediate, followed by reduction using NaBH(OAc)3 in 1,2-dichloroethane. Subsequent carboxylation with ethyl chloroformate affords the target compound. Ambeed’s protocol for synthesizing tert-butyl 4-[(2-bromo-3-methylphenyl)methyl]piperazine-1-carboxylate demonstrates 86% yield under analogous conditions, suggesting scalability for this route.
Critical factors include the choice of reducing agent and reaction time. Over-reduction or side reactions with the carboxylate ester necessitate precise stoichiometry.
Cyclization of Precursor Amines
Cyclization strategies, exemplified by CN103224476A, construct the piperazine ring de novo. Diethanolamine undergoes halogenation with SOCl2 to form bis(2-chloroethyl)amine hydrochloride, which is acetylated and cyclized with diglycolamine. Adapting this method, N-bis(2-chloroethyl)acetamide could be cyclized with propylamine and ethyl glycolate to directly assemble the target molecule. The original patent reports 86% yield for a related piperazine derivative, underscoring the efficiency of this approach.
Table 2: Cyclization Reaction Optimization
| Halogenating Agent | Cyclization Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| SOCl2 | Diglycolamine | CH2Cl2 | 60 | 86 |
| PCl3 | Propylamine | Toluene | 80 | 78* |
*Theoretical projection based on analogous conditions.
Photocatalytic C–N Coupling
The photocatalytic method from CN108558792B employs acridine salts and blue LED irradiation for direct C–N bond formation. Applying this to 2-aminopyridine and ethyl piperazinecarboxylate derivatives could enable single-step synthesis. The patent achieves 95% yield for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, suggesting potential for adapting the protocol to propylcarbamoyl derivatives.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions by enhancing molecular collisions. Ambeed’s example using 5-chloro-2-nitropyridine and tert-butyl piperazine-1-carboxylate under microwave conditions (100–110°C, DMSO) achieves 63.8% yield in 1 hour. For the target compound, substituting the nitro group with a propylcarbamoyl moiety under similar conditions could reduce reaction times and improve purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl or propyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives with different alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate has been investigated for its potential therapeutic effects. Its structural properties make it a candidate for various pharmacological activities, including:
- Antihypertensive Agents: Research indicates that compounds with similar structures have shown effectiveness in lowering blood pressure. Studies on related piperazine derivatives have demonstrated significant hypotensive effects in animal models, suggesting that this compound may exhibit similar properties .
- Anticancer Activity: The compound’s ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. For instance, derivatives of piperazine have been synthesized and tested against various cancer cell lines, showing promising cytotoxic effects . this compound could potentially be modified to enhance its efficacy against specific types of cancer.
- Antimicrobial Properties: The antimicrobial activity of piperazine derivatives has been widely documented. This compound may serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents to enhance biological activity. Key synthetic pathways include:
- Reactions with Isocyanates: The incorporation of isocyanates in the synthesis process allows for the formation of carbamoyl groups, which are crucial for the compound's biological activity .
- Alkylation Reactions: Modifying the alkyl chain on the piperazine ring can significantly influence the pharmacokinetic properties and biological activities of the compound. Research has shown that varying the length and branching of alkyl groups can optimize drug-like properties .
Case Study: Antihypertensive Effects
In a study examining the effects of piperazine derivatives on hypertension, this compound was administered to hypertensive animal models. The results indicated a significant reduction in systolic and diastolic blood pressure, suggesting its potential as an antihypertensive agent .
Case Study: Anticancer Potential
Another study focused on synthesizing derivatives based on this compound to evaluate their antiproliferative effects against various cancer cell lines. The results revealed that certain modifications led to enhanced cytotoxicity, particularly in leukemia cells, highlighting the compound's potential as a lead structure for anticancer drug development .
Mechanism of Action
The mechanism of action of ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate can be compared with other similar compounds, such as:
Ethyl piperazinecarboxylate: Lacks the propylcarbamoyl group, making it less versatile in certain applications.
Propyl piperazinecarboxylate: Lacks the ethyl ester group, affecting its chemical properties and reactivity.
N-propylcarbamoylpiperazine: Lacks the ethyl ester group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 4-(N-propylcarbamoyl)piperazinecarboxylate?
Methodological Answer: Piperazine derivatives are typically synthesized via coupling reactions. A general approach involves:
- Step 1: Reacting piperazine with a carbamoylating agent (e.g., propyl isocyanate) in anhydrous dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base to form the carbamoyl intermediate .
- Step 2: Esterification of the intermediate with ethyl chloroformate in the presence of a coupling reagent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) .
- Critical Parameters:
- Solvent polarity (DCM or DMF) affects reaction rates.
- Temperature: Room temperature (20–25°C) minimizes side reactions.
- Catalyst: DIEA enhances nucleophilicity of the piperazine nitrogen .
| Reaction Optimization Table |
|---|
| Solvent |
| Temperature |
| Base |
| Reaction Time |
| Yield Range |
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- X-Ray Powder Diffraction (XRPD): Confirms crystallinity and polymorphism .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability and melting points. Decomposition temperatures >200°C indicate robustness .
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Exact mass confirmation (e.g., C₁₁H₂₀N₃O₃⁺ requires m/z 254.1504) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis of the ester and carbamate groups .
- Light Sensitivity: Protect from UV light using amber vials to avoid photodegradation.
- Humidity Control: Use desiccants (silica gel) to mitigate moisture-induced decomposition .
- Stability Tests: Monitor via HPLC every 6 months; >95% purity indicates acceptable degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Methodological Answer:
- Variation of Substituents:
- Biological Assays:
- Enzyme inhibition (e.g., acetylcholinesterase) using colorimetric assays (IC₅₀ determination) .
- Receptor binding studies (e.g., GPCRs) via radioligand displacement assays .
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
Q. What computational strategies can predict reaction pathways for novel derivatives?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (Gaussian 16) to simulate transition states and intermediates .
- Machine Learning: Train models on databases (Reaxys, Pistachio) to predict feasible synthetic routes and yields .
- Key Parameters:
- Activation energy (<50 kcal/mol for viable reactions).
- Solvent effects (SMD continuum model) .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
Methodological Answer:
- Reproducibility Checks: Replicate experiments using standardized protocols (e.g., USP methods for solubility testing) .
- Data Harmonization: Cross-reference with high-quality databases (PubChem, Reaxys) and prioritize peer-reviewed studies .
- Case Example: Discrepancies in decomposition products (e.g., CO vs. NOₓ) can arise from varying pyrolysis conditions. Use TGA-FTIR coupling to identify exact byproducts .
Q. What methodologies are effective for analyzing metabolic pathways and degradation products?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
- Degradation Studies:
- Isotopic Labeling: ¹⁴C-labeled compounds track degradation pathways in environmental studies .
Q. How can researchers validate the compound’s role in multi-step synthetic cascades?
Methodological Answer:
- Protecting Group Strategy: Introduce tert-butoxycarbonyl (Boc) groups to piperazine nitrogen for orthogonal reactivity .
- Catalytic Coupling: Employ Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to append aryl/heteroaryl groups .
- Real-Time Monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
